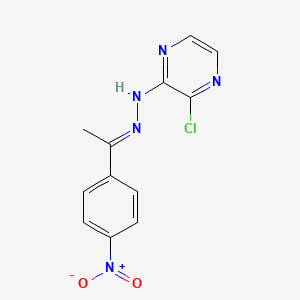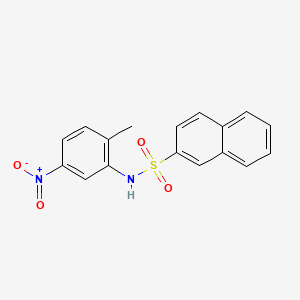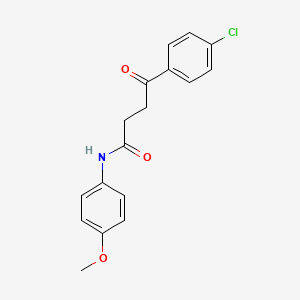
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide, also known as PEAQX, is a selective antagonist of the AMPA receptor. It is a chemical compound that has been extensively researched for its potential therapeutic applications in the treatment of neurological disorders.
Wirkmechanismus
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide selectively binds to the AMPA receptor and inhibits the flow of positively charged ions, such as calcium and sodium, into the cell. This inhibition results in a decrease in neuronal excitation and can potentially reduce the damage caused by excessive excitatory signaling. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been shown to be highly selective for the AMPA receptor and does not affect other glutamate receptors.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can reduce neuronal damage caused by ischemia, which is a lack of blood flow to the brain. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been shown to reduce epileptic seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has a number of advantages for lab experiments. It is highly selective for the AMPA receptor and does not affect other glutamate receptors, which makes it a useful tool for studying the role of the AMPA receptor in neurological disorders. However, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in animal models. Additionally, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has poor solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are a number of future directions for research on N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide. One potential direction is the development of more potent and selective AMPA receptor antagonists. Another potential direction is the investigation of the long-term effects of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide on cognitive function and neuronal damage. Additionally, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide could potentially be used in combination with other drugs to enhance its therapeutic effects. Overall, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has shown promise as a potential therapeutic agent for the treatment of neurological disorders, and further research is needed to fully understand its potential.
Synthesemethoden
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methylbenzoyl chloride with potassium cyanide to form 4-methylbenzoyl cyanide. This intermediate is then reacted with hydroxylamine hydrochloride to form 4-methylbenzohydroxamic acid. The next step involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. This intermediate is then reacted with 4-methylbenzohydroxamic acid to form N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been extensively researched for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Studies have shown that N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can selectively block the AMPA receptor, which is involved in the transmission of excitatory signals in the brain. By blocking this receptor, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can potentially reduce neuronal damage caused by excessive excitatory signaling, which is a hallmark of many neurological disorders.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-5-11(6-4-9)8-13(16)14-12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKOFJBVANEEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)
![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)



![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)

![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)
